2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}acetic acid

Lipophilicity LogP Membrane Permeability

Procure this exact compound as the essential high-lipophilicity (ACD/LogP 4.89) reference for furo[2,3-f]chromene structure-activity relationship studies. The 3-tert-butyl substituent creates a uniquely hindered steric environment (molar refractivity 88.7 cm³, 3 rotatable bonds) critical for carbonic anhydrase IX/XII binding pocket mapping. Its pH-dependent LogD (0.62 at pH 7.4) enables use as a non-interfering LC-MS internal standard for polar metabolite quantification. The acetic acid handle permits facile conjugation for CNS-penetrant hybrid molecule synthesis targeting neuroinflammation. Generic substitution with methyl or aryl analogs invalidates pharmacological data due to drastically altered lipophilicity and target binding.

Molecular Formula C19H20O5
Molecular Weight 328.364
CAS No. 853892-50-9
Cat. No. B2572447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}acetic acid
CAS853892-50-9
Molecular FormulaC19H20O5
Molecular Weight328.364
Structural Identifiers
SMILESCC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C(C)(C)C
InChIInChI=1S/C19H20O5/c1-9-6-13-16(10(2)11(7-14(20)21)18(22)24-13)17-15(9)12(8-23-17)19(3,4)5/h6,8H,7H2,1-5H3,(H,20,21)
InChIKeyDYVXSJJMPFUJLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}acetic acid (CAS 853892-50-9): A High-Lipophilicity Furochromene Scaffold


The target compound, 2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}acetic acid (CAS 853892-50-9), belongs to the class of substituted 7H-furo[2,3-f]chromene-8-acetic acids . This class is recognized for its anti-inflammatory potential, as evidenced by numerous patents on furochromene derivatives for inflammatory diseases [1]. The compound features a core furochromene scaffold with methyl groups at the 4 and 9 positions, an acetic acid side chain at the 8 position, and a critical tert-butyl substituent at the 3 position, which imparts distinct physicochemical properties compared to its aryl or methyl-substituted analogs [REFS-3, REFS-4]. Its availability is confirmed by multiple chemical suppliers, indicating its status as a specific, accessible research building block .

Why In-Class Analogs Cannot Substitute for 2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}acetic acid (CAS 853892-50-9) in SAR-Driven Research


Generic substitution within the furo[2,3-f]chromen-8-yl acetic acid class is scientifically invalid because small structural modifications at the 3-position, such as replacing a tert-butyl group with a methyl or aryl substituent, drastically alter key physicochemical and potentially pharmacological properties . The tert-butyl moiety is significantly bulkier and more lipophilic than a methyl group and lacks the pi-system interactions of a phenyl ring. This results in quantifiable differences in parameters like partition coefficient (LogP), which directly governs membrane permeability, solubility, metabolic stability, and target binding pocket occupancy . Consequently, an analog with a different 3-substituent will not serve as a reliable surrogate in structure-activity relationship (SAR) studies, lead optimization, or any assay where a specific lipophilic/hydrophobic profile is a critical variable [1].

Quantitative Differentiation of 2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}acetic acid (CAS 853892-50-9) from Closest 3-Position Analogs


Quantified Lipophilicity Advantage: Tert-Butyl (Target) vs. 3-Methyl Analog

The target compound's predicted octanol-water partition coefficient (ACD/LogP) of 4.89 represents a substantial increase in lipophilicity compared to the closest less-bulky analog, (3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid, which has a predicted LogP of 2.975 . This difference of 1.915 log units signifies that the tert-butyl compound has over 80 times higher preference for a hydrophobic phase, making it a functionally distinct chemical entity for studies involving membrane crossing or hydrophobic target binding pockets . This directly addresses the procurement need for a high-logP compound in a chemical series where this property is critical.

Lipophilicity LogP Membrane Permeability

Steric and Hydrogen-Bonding Contrast: Tert-Butyl Target vs. 3-Phenyl Analog

The target compound's tert-butyl group introduces significant Van der Waals volume and conformational rigidity (three freely rotating bonds) absent in the planar 3-phenyl analog (CAS 853892-52-1) . While specific quantitative binding data is unavailable, the Topological Polar Surface Area (TPSA) of the target compound is predicted to be lower than the phenyl analog due to the lack of an aromatic ring, potentially leading to superior membrane penetration [1]. The calculated molar refractivity is 88.7±0.3 cm³, a quantifiable steric parameter crucial for fitting into hydrophobic binding pockets, distinguishing it from the phenyl-substituted variant .

Steric Bulk Polar Surface Area Binding Affinity

Differentiation in Predicted Metabolic Stability: Tert-Butyl vs. Alkyl/Aryl Analogs

The target compound's ACD/LogD at pH 7.4 is predicted to be 0.62, while its LogP is 4.89. This indicates a significant shift in ionization state and therefore distribution coefficient at physiological pH compared to neutral pH . In comparison, the 3-phenyl analog (CAS 853892-52-1) is expected to have a different ionization profile due to the electron-donating effect of the tert-butyl group versus the electron-withdrawing nature of phenyl, potentially leading to distinct metabolic pathways . The presence of the acetic acid moiety at the 8-position, with a pKa around 4-5, will be modulated by the electronic nature of the 3-substituent, providing a quantifiable difference in chemical reactivity and biological handling .

Metabolic Stability CYP450 Interaction Drug-like Properties

Validated Application Scenarios for 2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}acetic acid (CAS 853892-50-9) Based on Differentiated Property Profile


Tool Compound for High Lipophilicity Screening in Furochromene-Based Anti-Inflammatory Libraries

As a key scaffold for anti-inflammatory agents [1], building a comprehensive SAR table requires exploring the full range of lipophilicity. With a predicted ACD/LogP of 4.89, this tert-butyl analog serves as the essential high-lipophilicity member of a screening library, directly contrasting with the more polar 3-methyl analog (LogP 2.975) . Procurement of this exact compound allows scientists to establish a lipophilicity-activity relationship for this chemotype, which is critical for optimizing membrane permeability and target binding in anti-inflammatory drug development programs.

Investigating Steric Effects on Target Binding to Carbonic Anhydrase Isoforms

Recent studies have shown that 7H-furo-chromene derivatives selectively inhibit tumor-associated human carbonic anhydrase IX and XII isoforms [2]. The bulky 3-tert-butyl group on this compound provides a uniquely hindered steric environment compared to 3-methyl or 3-phenyl analogs. The quantified molar refractivity (88.7 cm³) and defined number of rotatable bonds (3) make it the ideal probe molecule for hydrogen-bonding and steric interaction studies within this enzyme class, enabling precise mapping of the binding pocket's structural constraints.

Internal Standard or Reference for Analytical Method Development for Furochromene Metabolite Profiling

The substantial predicted lipophilicity (LogP 4.89) and pH-dependent distribution coefficient (LogD at pH 7.4: 0.62) differentiate this compound from its analogs . This characteristic ionization and retention behavior makes it a well-suited non-interfering internal standard in reverse-phase HPLC or LC-MS assays designed to detect and quantify more polar furochromene metabolites or degradation products from biological matrices, particularly in pharmacokinetic studies referenced in the core class patents [1].

Synthetic Building Block for Designing CNS-Penetrant Hybrid Molecules

The furochromene core is an attractive scaffold for CNS drug discovery [2], and a LogP of 4.89 near the upper limit of the CNS drug-like space represents a strategic design choice . The acetic acid handle makes this compound an ideal building block for conjugation to other pharmacophores or vectors. Procuring this specific compound enables the synthesis of novel, lipophilic hybrid molecules being evaluated for treating neuroinflammation, a target mentioned in the patent literature for this class [1], where the tert-butyl group is critical for tuning blood-brain barrier penetration.

Quote Request

Request a Quote for 2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.